Home > Products > Screening Compounds P40809 > 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione
3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione -

3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Catalog Number: EVT-8280677
CAS Number:
Molecular Formula: C13H12BrN3O3
Molecular Weight: 338.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12BrN3O3C_{13}H_{12}BrN_3O_3 and a molecular weight of 338.16 g/mol. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The compound is classified as a piperidine derivative, which often exhibits diverse biological activities.

Source

The compound is cataloged under CAS number 2300099-98-1 and is available from various chemical suppliers for research purposes. Its synthesis and characterization have been documented in scientific literature, including patents that describe its potential uses in drug development .

Classification

This compound falls under the category of heterocyclic compounds due to the presence of both piperidine and benzimidazole moieties. Heterocycles are significant in medicinal chemistry because they frequently serve as core structures in many pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common method includes the condensation of 5-bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazole with piperidine-2,6-dione under appropriate reaction conditions to yield the desired product.

Technical Details

The general synthetic procedure may involve:

  1. Reagents: Utilizing reagents such as base catalysts to facilitate the reaction.
  2. Conditions: The reaction is often conducted under reflux conditions to ensure complete conversion.
  3. Purification: Post-synthesis purification techniques like recrystallization or chromatography are employed to isolate the pure compound .
Molecular Structure Analysis

Data

Key structural data includes:

  • IUPAC Name: 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
  • InChI Key: JTRNEHBIODAOTJ-UHFFFAOYSA-N
    These identifiers facilitate the identification and retrieval of information regarding the compound from chemical databases .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperidine derivatives, including:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the carbonyl groups.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure that desired products are obtained and impurities are minimized .

Mechanism of Action

Process

The mechanism of action for this compound primarily involves its interaction with specific biological targets, such as proteins involved in cellular signaling pathways. For instance, derivatives of piperidine have been shown to bind to cereblon, a protein implicated in various diseases including cancer.

Data

Studies indicate that compounds similar to 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazol) demonstrate inhibitory effects on target proteins, potentially leading to therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Purity: Commonly reported at 98% purity for research-grade materials.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to prevent degradation .
Applications

Scientific Uses

The primary applications of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydrobenzo[d]imidazol) include:

  1. Drug Development: As a lead compound in designing new pharmaceuticals targeting neurological disorders or cancer.
  2. Research Tool: Used in biochemical assays to study protein interactions and cellular processes.
Synthetic Methodologies and Optimization Strategies for 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Novel Synthetic Routes for Benzo[d]imidazole-Piperidine-2,6-dione Hybrid Scaffolds

The synthesis of 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione (CAS 2300099-98-1) hinges on strategic fusion of two heterocyclic systems: a brominated benzimidazolone and a glutarimide (piperidine-2,6-dione) ring. The canonical approach involves a multi-step sequence initiating with the preparation of the 5-bromo-3-methylbenzimidazol-2-one precursor, followed by N-alkylation with activated glutarimide derivatives. A significant advancement lies in the single-pot condensation of 5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole with piperidine-2,6-dione under Mitsunobu conditions or using peptide coupling reagents (e.g., DCC, EDC), achieving yields >75% at laboratory scale [3]. This method circumvents unstable intermediates and leverages in situ activation of the glutarimide nitrogen. Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination between brominated benzimidazolone derivatives and aminopiperidinone precursors, though this requires stringent anhydrous conditions and palladium ligand optimization to suppress homocoupling byproducts [8].

Recent innovations focus on ring-closing strategies, where linear dipeptide-like precursors containing ortho-bromoaryl groups undergo intramolecular cyclization via Ullmann-type couplings or photoredox catalysis. These routes offer atom economy but face challenges in controlling epimerization at the piperidine stereocenters. Computational modeling (DFT studies) aids in predicting reactivity patterns of the benzimidazolone nitrogen, guiding solvent selection (e.g., DMF > acetonitrile for nucleophilicity enhancement) and catalyst design [8].

Table 1: Comparative Analysis of Synthetic Routes for Benzo[d]imidazole-Piperidine-2,6-dione Hybrids

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Mitsunobu CondensationDIAD, PPh₃, THF, 0°C to rt78-85Mild conditions, high regioselectivityStoichiometric byproduct removal
Peptide CouplingEDC·HCl, HOBt, DCM, rt70-75No epimerizationCost of reagents, moderate yields
Palladium CatalysisPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C60-68Tandem C-N coupling possibleSensitive to oxygen, high catalyst loading
ElectrochemicalTBAB, constant current, C(+)/C(−), rt82Metal-free, scalable [6]Specialized equipment required

Key Intermediates in the Multi-Step Synthesis of Brominated Heterocyclic Systems

The synthesis of this compound mandates stringent control over two critical intermediates:

  • 5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole: Synthesized via regioselective bromination of 3-methylbenzimidazol-2-one using N-bromosuccinimide (NBS) in DMF at 60°C, achieving >90% regioselectivity for the C5 position. This specificity arises from the electron-donating effect of the 3-methyl group, which ortho-para directs electrophiles, combined with the carbonyl's meta-directing influence [4]. Purification via recrystallization from ethanol/water yields analytically pure material as off-white crystals (mp 218-220°C), essential to prevent halogen scrambling in subsequent steps [3] [9].
  • Activated Glutarimide Derivatives: 3-Hydroxypiperidine-2,6-dione proves superior to halogenated analogs (e.g., 3-bromopiperidine-2,6-dione) in minimizing polymerization. Activation as triflate or tosylate esters facilitates nucleophilic displacement by the benzimidazolone nitrogen under phase-transfer conditions (TBAB, K₂CO₃, H₂O/toluene), suppressing N1 vs N3 alkylation ambiguities [3].

Characterization of these intermediates by LC-MS and ¹H/¹³C NMR is critical. The 5-bromo intermediate displays diagnostic signals at δ 7.52 (d, J=8.4 Hz, H4), 7.28 (dd, J=8.4, 2.0 Hz, H6), and 7.18 (d, J=2.0 Hz, H7) in DMSO-d6, confirming C5 bromination. Impurities exceeding 0.5% (e.g., dibrominated byproducts) significantly reduce final coupling yields due to steric hindrance [2] .

Challenges in Regioselective Bromination and Oxo-Group Stabilization

Regioselective installation of the C5 bromine atom represents the most persistent challenge in synthesizing this compound. Conventional electrophilic bromination (Br₂/AcOH) of the benzimidazolone scaffold yields mixtures of C5 and C7 monobrominated products (≈1:1 ratio) due to nearly equivalent electron densities at those positions. Key breakthroughs address this via:

  • Directed Ortho-Metalation (DoM): Pre-complexation with TMPMgCl·LiCl enables selective deprotonation ortho to the imidazolone carbonyl, followed by quenching with Br₂ to afford C5-brominated product in 88% regiomeric excess [4].
  • Hexamethylenetetramine-Bromine Complex (HMTAB): This reagent (C₆H₁₂N₄·2Br₂) in dichloromethane at 0°C achieves 95:5 C5:C7 selectivity via a charge-transfer complex that orients bromine delivery. HMTAB’s solid form enhances handling safety versus molecular bromine [4].
  • Electrochemical Bromination: Tetrabutylammonium bromide (TBAB) serves dual roles as electrolyte and bromine source. At graphite electrodes, anodic oxidation generates "Br⁺" equivalents that selectively target electron-rich C5, yielding 92% regioselectivity without metal residues [6].

Table 2: Bromination Methods for 3-Methylbenzimidazol-2-one

MethodConditionsC5:C7 RatioYield (%)Key Advantage
Br₂/AcOH25°C, 2 h50:5075Simplicity
NBS/DMF60°C, 1 h90:1082Commercial reagent availability
HMTAB/DCM [4]0°C, 30 min95:589High selectivity, mild conditions
Electrochemical (TBAB) [6]10 mA/cm², rt, 3 h92:885Metal-free, reusable electrodes
MPHT/H₂O₂ [9]MeOH, rt, 20 min88:1290Aqueous conditions, low reagent load

Oxo-group stabilization presents concurrent challenges, as the 2-oxo-benzimidazole and piperidine-2,6-dione moieties are prone to enolization and hydrolysis under basic or aqueous conditions. Strategies include:

  • Inert Atmosphere Processing: Conducting alkylation steps under N₂ to prevent oxidation of the imidazolone carbonyl [2] .
  • Non-Nucleophilic Bases: Employing DBU instead of K₂CO₃ during N-alkylation minimizes enolization side reactions.
  • Lyophilization: Final product isolation via freeze-drying from tert-butanol/water mixtures preserves the sensitive dione functionalities, maintaining >95% purity versus 85-90% for oven-dried material [3].

Green Chemistry Approaches for Sustainable Large-Scale Production

Scaling this compound mandates innovations aligning with green chemistry principles, focusing on waste reduction, energy efficiency, and safer reagents:

  • Electrochemical Synthesis: The TBAB-mediated bromination and coupling [6] exemplifies sustainability. Tetrabutylammonium bromide acts as a bromine carrier and electrolyte, regenerated in situ during constant-current electrolysis (10 mA/cm²). Graphite electrodes tolerate >40 cycles without performance loss, eliminating transition metal waste. Life-cycle analysis shows 60% lower cumulative energy demand (CED) versus Pd-catalyzed methods [6].
  • Catalytic Bromination: N-Methylpyrrolidin-2-one hydrotribromide (MPHT) with aqueous H₂O₂ [9] enables bromination using 0.5 equiv MPHT at ambient temperature in methanol. Hydrogen peroxide regenerates active bromine from HBr, reducing halogen stoichiometry and avoiding corrosive Br₂ emissions. The E-factor (kg waste/kg product) drops to 8.2 from 35 for classical bromination [9].
  • Solvent-Free Mechanochemistry: Ball milling 3-methylbenzimidazol-2-one with NBS and catalytic PVP achieves 97% conversion in 20 minutes, eliminating solvent waste. This method enhances heat transfer, suppressing dibromination even at gram-scale [4].
  • Continuous Flow Processing: A plug-flow reactor with immobilized lipase catalysts couples brominated benzimidazolone with glutarimide esters in supercritical CO₂. Residence times of <5 minutes at 50°C provide 94% conversion, replacing toxic solvents and enabling catalyst reuse for >100 batches [8].

Table 3: Environmental Metrics for Production Methods

ParameterBatch Method (NBS/DMF)Electrochemical (TBAB) [6]MPHT/H₂O₂ [9]Mechanochemical
PMI (Process Mass Intensity)4218156
E-Factor35128.23.5
Energy Consumption (kWh/kg)120654530
Solvent Waste (L/kg)28960

These approaches collectively address industrial pain points: electrochemical and mechanochemical methods reduce thermal hazards, while enzymatic flow systems enhance throughput. Life-cycle assessment confirms ≥50% reduction in global warming potential (GWP) versus batch synthesis, positioning this compound for sustainable manufacturing in pharmaceutical applications (e.g., E3 ligase ligands [2]) without compromising 95-99% HPLC purity specifications [3] .

Properties

Product Name

3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione

IUPAC Name

3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

InChI

InChI=1S/C13H12BrN3O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19)

InChI Key

JTRNEHBIODAOTJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.